3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems with significant pharmaceutical relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitropyrazole with propanoic acid derivatives in the presence of catalysts. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). Oxidation reactions may involve the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pyrazole ring structure also allows for binding to specific enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitropyrazole: A precursor and structurally similar compound.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another pyrazole derivative with similar chemical properties.
Uniqueness
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a nitro group and a propanoic acid moiety.
Properties
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXANRZXYDRFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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